4,4-Dimethyl-1-pentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

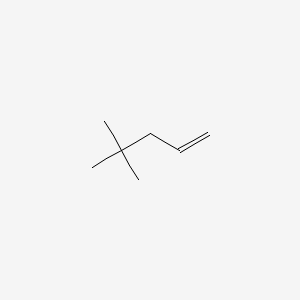

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCNJIQZXOQYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29252-76-4 | |

| Record name | 1-Pentene, 4,4-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29252-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6073235 | |

| Record name | 1-Pentene, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colorless liquid; [Aldrich MSDS] | |

| Record name | 1-Pentene, 4,4-dimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

762-62-9, 62851-51-8 | |

| Record name | 4,4-Dimethyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethylpent-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoheptaene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062851518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-DIMETHYL-1-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentene, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4,4-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethyl-1-pentene (B165720), a valuable branched-chain olefin. The document details its physicochemical properties, provides established synthetic protocols, and includes spectroscopic data for characterization. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who require a thorough understanding of this compound.

Chemical Identity and Properties

This compound is a colorless, flammable liquid with a chemical formula of C₇H₁₄. Its structure features a terminal double bond and a neopentyl group, which imparts unique steric and electronic properties to the molecule. These characteristics make it a useful building block in organic synthesis and polymer chemistry.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄ | [1][2] |

| Molecular Weight | 98.19 g/mol | [1][2] |

| CAS Number | 762-62-9 | [1] |

| Appearance | Colorless, clear liquid | [3][4] |

| Boiling Point | 72-73 °C | [5][6] |

| Melting Point | -137 °C | [6] |

| Density | 0.682 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.3917 | [6] |

| Flash Point | -12 °C | [1] |

| Solubility | Soluble in organic solvents, insoluble in water. |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

1.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.75 | m | 1H | -CH= |

| ~4.95 | dd | 2H | =CH₂ |

| ~2.00 | t | 2H | -CH₂- |

| ~0.90 | s | 9H | -C(CH₃)₃ |

1.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~139.0 | -CH= |

| ~114.5 | =CH₂ |

| ~45.5 | -CH₂- |

| ~30.0 | -C(CH₃)₃ |

| ~29.0 | -C(CH₃)₃ |

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1640 | Medium | C=C stretch |

| ~1465 | Medium | C-H bend |

| ~910 | Strong | =C-H bend (out-of-plane) |

1.2.4. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 98 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | Moderate | [M - CH₃]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | High | [C₃H₅]⁺ (allyl cation) |

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

Grignard Reaction of tert-Butylmagnesium Chloride with Allyl Bromide

This classic method, reported by Whitmore and Homeyer, involves the coupling of a Grignard reagent with an allylic halide.

2.1.1. Experimental Protocol

Materials:

-

Magnesium turnings

-

tert-Butyl chloride

-

Anhydrous diethyl ether

-

Allyl bromide

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous calcium chloride

Procedure:

-

Preparation of tert-Butylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of tert-butyl chloride in anhydrous diethyl ether to the stirred magnesium suspension. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Allyl Bromide: Cool the Grignard solution in an ice bath. Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

-

Work-up: After the addition is complete, stir the reaction mixture at room temperature for one hour. Cool the flask in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers and dry over anhydrous calcium chloride. Filter and remove the diethyl ether by distillation. Fractionally distill the residue to obtain pure this compound.

S(N)2' Reaction of tert-Butyllithium (B1211817) with an Allyl Ether

This method, described by Bailey and co-workers, involves the reaction of an organolithium reagent with an allyl ether, proceeding through an S(N)2' mechanism.[3]

2.2.1. Experimental Protocol

Materials:

-

Allyl ether (e.g., allyl phenyl ether)

-

tert-Butyllithium in pentane (B18724)

-

Anhydrous pentane

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the allyl ether in anhydrous pentane. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of tert-Butyllithium: Slowly add a solution of tert-butyllithium in pentane to the stirred solution of the allyl ether.

-

Reaction and Quench: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Work-up and Purification: Separate the organic layer and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The resulting mixture of the deallylated product and this compound can be separated by fractional distillation.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflow for the synthesis of this compound.

Caption: Grignard synthesis workflow for this compound.

Caption: SN2' synthesis workflow for this compound.

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Avoid contact with skin and eyes, and prevent inhalation of vapors.[1] Keep away from heat, sparks, and open flames.[1] Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of this compound. The information presented, including tabulated physical and spectroscopic data and detailed experimental protocols, will be a valuable resource for chemists in research and industry. The synthetic methods described offer versatile routes to this important branched-chain olefin, enabling its use in a variety of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound(762-62-9) 13C NMR [m.chemicalbook.com]

- 3. Facile O-deallylation of allyl ethers via S(N)2' reaction with tert-butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 2,4,4-TRIMETHYL-1-PENTENE(107-39-1) 1H NMR [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and History of 4,4-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4,4-Dimethyl-1-pentene, a significant compound in the study of organic reaction mechanisms. Initially synthesized in 1933 by Frank C. Whitmore and August H. Homeyer, its discovery was pivotal in the development of the theory of carbocation rearrangements. This document details the historical context of its synthesis, provides a detailed experimental protocol for its preparation, summarizes its key physicochemical properties, and visually represents the foundational concepts and timelines through diagrams.

Introduction: A Molecule at the Heart of Mechanistic Theory

This compound, also known by its trivial name neopentylethylene, is an aliphatic hydrocarbon with the chemical formula C₇H₁₄. While its direct applications in drug development are not prominent, its historical significance lies in its role as a key substrate in the elucidation of fundamental principles of organic chemistry, particularly molecular rearrangements. The study of its synthesis and reactivity provided crucial evidence for the existence and behavior of carbocation intermediates, a concept that now underpins much of modern organic synthesis and medicinal chemistry. Understanding the history of this molecule offers valuable insight into the development of mechanistic organic chemistry.

The Discovery of this compound: A Historical Perspective

The discovery of this compound is intrinsically linked to the groundbreaking work of American chemist Frank C. Whitmore on the theory of intramolecular rearrangements. In the early 20th century, the mechanisms of many organic reactions were poorly understood. Whitmore proposed the revolutionary concept of carbocations as transient, positively charged carbon intermediates to explain the often-puzzling products observed in a variety of reactions.[1][2][3]

To test his theories, Whitmore and his student August H. Homeyer undertook the synthesis of specific organic compounds whose structures would be prone to rearrangement upon reaction. This compound was one such target. Its synthesis and subsequent reactions were described in their seminal 1933 paper published in the Journal of the American Chemical Society, titled "Preparation and Reactions of 4,4-Dimethylpentene-1 (Neopentylethylene)". This work provided some of the first concrete evidence for the now widely accepted principles of carbocation stability and the 1,2-hydride and 1,2-alkyl shifts.[4]

Key Figures and Institutions:

-

Frank C. Whitmore: A distinguished American chemist, Whitmore was a professor and later Dean of the School of Chemistry and Physics at The Pennsylvania State University. His theoretical work on carbocations and molecular rearrangements was a major contribution to the field of organic chemistry.[1][2]

-

August H. Homeyer: A student of Whitmore, who collaborated on the synthesis and study of this compound.

-

The Pennsylvania State University: The institution where this foundational research was conducted.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄ | [5][6] |

| Molecular Weight | 98.19 g/mol | [5][6] |

| CAS Registry Number | 762-62-9 | [5][6] |

| Boiling Point | 72-73 °C | [5][7] |

| Melting Point | -137 °C | [7] |

| Density | 0.682 - 0.683 g/mL at 25 °C | [5][7] |

| Refractive Index (n²⁰/D) | 1.3917 - 1.392 | [5][7] |

| Flash Point | -12 °C (closed cup) | [5] |

| Vapor Pressure | 231 mmHg at 37.7 °C | [5] |

Experimental Protocols: The Original Synthesis

The following section provides a detailed methodology for the synthesis of this compound as described by Whitmore and Homeyer in their 1933 publication. This procedure is of significant historical and pedagogical importance.

Synthesis of Neopentylmagnesium Chloride

The first step in the synthesis is the preparation of the Grignard reagent, neopentylmagnesium chloride.

Materials:

-

Neopentyl chloride (2,2-dimethyl-1-chloropropane)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

Procedure:

-

A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and a dropping funnel.

-

The flask is charged with magnesium turnings and a crystal of iodine.

-

A solution of neopentyl chloride in anhydrous diethyl ether is placed in the dropping funnel.

-

A small portion of the neopentyl chloride solution is added to the magnesium. The reaction is initiated, which may require gentle warming.

-

Once the reaction has started, the remainder of the neopentyl chloride solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.

Synthesis of this compound

The prepared Grignard reagent is then reacted with allyl bromide to yield the final product.

Materials:

-

Neopentylmagnesium chloride solution (from step 4.1)

-

Allyl bromide

-

Anhydrous diethyl ether

-

Ice

-

Dilute sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

The solution of neopentylmagnesium chloride is cooled in an ice bath.

-

A solution of allyl bromide in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The reaction mixture is then hydrolyzed by pouring it slowly onto a mixture of crushed ice and dilute sulfuric acid.

-

The ether layer is separated, and the aqueous layer is extracted with two portions of diethyl ether.

-

The combined ether extracts are washed with water, then with a saturated sodium bicarbonate solution, and finally with water again.

-

The ethereal solution is dried over anhydrous calcium chloride.

-

The diethyl ether is removed by distillation.

-

The remaining liquid is fractionally distilled to yield pure this compound.

Visualizing the Core Concepts

The following diagrams, created using the DOT language, illustrate the key logical and experimental relationships described in this guide.

Caption: Synthesis pathway of this compound.

Caption: Timeline of the discovery of this compound.

Conclusion

The discovery and synthesis of this compound represent a landmark in the history of organic chemistry. While a seemingly simple molecule, its study by Frank C. Whitmore and his colleagues provided crucial early evidence for the existence of carbocation intermediates and the nature of molecular rearrangements. This technical guide has provided a detailed account of its historical context, the original experimental protocol for its synthesis, and a summary of its key physical properties. For researchers and professionals in the chemical sciences, understanding this history offers a deeper appreciation for the foundational principles that govern the reactions central to drug discovery and development.

References

- 1. Whitmore: Frank C. Whitmore | Materials Research Institute [mri.psu.edu]

- 2. Frank C. Whitmore - Wikipedia [en.wikipedia.org]

- 3. onwardstate.com [onwardstate.com]

- 4. Frank_C._Whitmore [chemeurope.com]

- 5. biographicalmemoirs.org [biographicalmemoirs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4,4-Dimethyl-1-pentene: Structural Formula, Isomers, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-dimethyl-1-pentene (B165720), a branched-chain alkene of interest in organic synthesis and mechanistic studies. This document details its structural formula, explores its constitutional isomers, and presents detailed experimental protocols for its synthesis and analysis. Furthermore, it delves into a key reaction mechanism involving this compound, visualized through a signaling pathway diagram.

Structural Formula and Physicochemical Properties

This compound is an organic compound with the chemical formula C₇H₁₄.[1] Its structure features a five-carbon pentene backbone with a double bond at the C1 position and two methyl groups attached to the C4 position. This substitution pattern leads to a sterically hindered environment around the quaternary carbon.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ | [1][2][3] |

| Molecular Weight | 98.19 g/mol | [1][4] |

| CAS Number | 762-62-9 | [2][3][4] |

| IUPAC Name | 4,4-dimethylpent-1-ene | [3][5] |

| Synonyms | Neohexene, 2,2-Dimethyl-4-pentene | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | 72 °C | [2][6] |

| Melting Point | -137 °C | [2] |

| Density | 0.683 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.392 | [6] |

| SMILES | C=CCC(C)(C)C | [2] |

| InChI Key | KLCNJIQZXOQYTE-UHFFFAOYSA-N | [2][3] |

Isomers of this compound

The molecular formula C₇H₁₄ encompasses a large number of structural and stereoisomers. These isomers can be broadly categorized into acyclic alkenes (heptenes) and cyclic alkanes (cycloheptanes and substituted cyclohexanes, cyclopentanes, etc.). A comprehensive understanding of these isomers is crucial for analytical differentiation and for predicting potential side products in synthesis.

Acyclic Isomers (Heptenes)

The acyclic isomers of this compound include various positional and skeletal isomers of heptene. The table below lists a selection of these isomers, highlighting the diversity in their structures.

| Isomer Name | IUPAC Name | Structure | Boiling Point (°C) |

| This compound | 4,4-Dimethylpent-1-ene | CH₂(CH)CH₂C(CH₃)₃ | 72 |

| (E)-4,4-Dimethyl-2-pentene | (E)-4,4-Dimethylpent-2-ene | CH₃CH=CHC(CH₃)₃ | 77-78 |

| (Z)-4,4-Dimethyl-2-pentene | (Z)-4,4-Dimethylpent-2-ene | CH₃CH=CHC(CH₃)₃ | 76-77 |

| 2,4-Dimethyl-1-pentene | 2,4-Dimethylpent-1-ene | CH₂=C(CH₃)CH₂CH(CH₃)₂ | 89-90 |

| 2,4-Dimethyl-2-pentene | 2,4-Dimethylpent-2-ene | (CH₃)₂C=CHCH(CH₃)₂ | 83-84 |

| 3,4-Dimethyl-1-pentene | 3,4-Dimethylpent-1-ene | CH₂=CHCH(CH₃)CH(CH₃)₂ | 85-86 |

| 3,4-Dimethyl-2-pentene | 3,4-Dimethylpent-2-ene | CH₃CH=C(CH₃)CH(CH₃)₂ | 92-93 |

| 2,3-Dimethyl-1-pentene | 2,3-Dimethylpent-1-ene | CH₂=C(CH₃)CH(CH₃)CH₂CH₃ | 94-95 |

| 2,3-Dimethyl-2-pentene | 2,3-Dimethylpent-2-ene | (CH₃)₂C=C(CH₃)CH₂CH₃ | 99-100 |

| 3,3-Dimethyl-1-pentene | 3,3-Dimethylpent-1-ene | CH₂=CHC(CH₃)₂CH₂CH₃ | 80-81 |

| Hept-1-ene | Hept-1-ene | CH₂=CH(CH₂)₄CH₃ | 93.6 |

| Hept-2-ene (cis & trans) | Hept-2-ene | CH₃CH=CH(CH₂)₃CH₃ | 98.4 (trans), 99.1 (cis) |

| Hept-3-ene (cis & trans) | Hept-3-ene | CH₃CH₂CH=CHCH₂CH₂CH₃ | 95.9 (trans), 96.3 (cis) |

Cyclic Isomers

In addition to the open-chain alkenes, the molecular formula C₇H₁₄ also corresponds to several saturated cyclic compounds. These cyclic isomers exhibit different ring strains and conformations, leading to distinct chemical and physical properties.

| Isomer Name | IUPAC Name | Structure | Boiling Point (°C) |

| Cycloheptane | Cycloheptane | C₇H₁₄ (cyclic) | 118.5 |

| Methylcyclohexane | Methylcyclohexane | C₆H₁₁(CH₃) | 100.9 |

| Ethylcyclopentane | Ethylcyclopentane | C₅H₉(C₂H₅) | 103.5 |

| 1,1-Dimethylcyclopentane | 1,1-Dimethylcyclopentane | C₅H₈(CH₃)₂ | 87.8 |

| cis-1,2-Dimethylcyclopentane | cis-1,2-Dimethylcyclopentane | C₅H₈(CH₃)₂ | 99.5 |

| trans-1,2-Dimethylcyclopentane | trans-1,2-Dimethylcyclopentane | C₅H₈(CH₃)₂ | 91.9 |

| cis-1,3-Dimethylcyclopentane | cis-1,3-Dimethylcyclopentane | C₅H₈(CH₃)₂ | 91.8 |

| trans-1,3-Dimethylcyclopentane | trans-1,3-Dimethylcyclopentane | C₅H₈(CH₃)₂ | 90.8 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, crucial for researchers aiming to work with this compound.

Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from tert-butyl chloride and allyl bromide via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

tert-Butyl chloride

-

Allyl bromide

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser, etc.)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the tert-butyl chloride solution to the magnesium suspension to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the tert-butylmagnesium chloride Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution in an ice-water bath.

-

In the dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Add the allyl bromide solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice-water bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The diethyl ether can be carefully removed by distillation at atmospheric pressure.

-

The crude this compound can then be purified by fractional distillation, collecting the fraction boiling at approximately 72 °C.

-

Analysis by Gas Chromatography (GC)

This protocol provides a general method for the analysis of this compound purity and for the separation of its isomers using gas chromatography.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column (e.g., DB-1, HP-5, or similar non-polar column).

-

Helium or Nitrogen as the carrier gas.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent such as pentane (B18724) or hexane (B92381) (e.g., 1% v/v).

-

-

GC Conditions:

-

Injector Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: 5 °C/min to 150 °C.

-

Hold at 150 °C for 2 minutes.

-

-

Carrier Gas Flow Rate: 1-2 mL/min (constant flow).

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Data Analysis:

-

The retention time of the main peak should correspond to that of a pure standard of this compound.

-

The purity of the sample can be determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Isomeric impurities will appear as separate peaks with different retention times.

-

Reaction Mechanism: Acid-Catalyzed Isomerization

This compound can undergo acid-catalyzed isomerization to form its more thermodynamically stable isomer, (E)-4,4-dimethyl-2-pentene. This reaction proceeds through a carbocation intermediate.

The logical workflow for this acid-catalyzed isomerization is depicted in the following diagram:

Caption: Acid-catalyzed isomerization of this compound.

This guide provides a foundational understanding of this compound for researchers and professionals. The detailed information on its properties, isomers, synthesis, and reactivity will aid in the design and execution of further scientific investigations and applications.

References

Spectroscopic Data of 4,4-Dimethyl-1-pentene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Dimethyl-1-pentene, a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Data Presentation

The spectroscopic data for this compound has been compiled from the Spectral Database for Organic Compounds (SDBS) and is presented in the tables below for clear and concise reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 5.79 | ddt | 1H | H-1 |

| 4.93 | ddt | 1H | H-2a |

| 4.89 | ddt | 1H | H-2b |

| 1.95 | t | 2H | H-3 |

| 0.88 | s | 9H | H-5 |

Solvent: CDCl₃, Reference: TMS

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) [ppm] | Assignment |

| 139.1 | C-1 |

| 114.2 | C-2 |

| 48.9 | C-3 |

| 30.7 | C-4 |

| 29.3 | C-5 |

Solvent: CDCl₃, Reference: TMS

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3077 | Medium | =C-H Stretch |

| 2956 | Strong | C-H Stretch (asymmetric) |

| 2869 | Medium | C-H Stretch (symmetric) |

| 1642 | Medium | C=C Stretch |

| 1466 | Medium | C-H Bend (CH₂) |

| 1366 | Medium | C-H Bend (tert-butyl) |

| 993 | Strong | =C-H Bend (out-of-plane) |

| 909 | Strong | =CH₂ Bend (out-of-plane) |

Sample Preparation: Neat

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 98 | 5 | [M]⁺ (Molecular Ion) |

| 83 | 15 | [M - CH₃]⁺ |

| 57 | 100 | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 41 | 60 | [C₃H₅]⁺ (allyl cation) |

| 29 | 25 | [C₂H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is thoroughly mixed to ensure homogeneity.

-

The resulting solution is filtered through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Temperature: The experiment is conducted at a constant temperature, typically 298 K.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced to the TMS signal at 0 ppm.

-

For ¹H NMR, the signals are integrated to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Two clean and dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates are obtained.

-

A single drop of neat this compound is placed onto the center of one salt plate.

-

The second salt plate is carefully placed on top of the first, creating a thin liquid film of the sample between the plates. The plates are gently rotated to ensure an even film and to remove any air bubbles.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Procedure:

-

A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and H₂O.

-

The prepared salt plate "sandwich" is placed in the sample holder.

-

The sample spectrum is recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion probe. The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a process known as Electron Ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺) and fragment ions.

Mass Analysis and Detection:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detector: An electron multiplier or similar detector is used to detect the ions.

-

Data Acquisition: The instrument scans a range of m/z values (e.g., 10-200 amu) to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

physical properties of 4,4-Dimethyl-1-pentene (boiling point, melting point, density)

An In-depth Technical Guide to the Physical Properties of 4,4-Dimethyl-1-pentene (B165720)

This guide provides a comprehensive overview of the key physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document outlines its boiling point, melting point, and density, supported by experimental methodologies and data visualization.

Core Physical Properties

This compound, an alkene with the chemical formula C₇H₁₄, is a colorless liquid at room temperature.[1][2] Its physical characteristics are crucial for its handling, application, and integration into various chemical processes.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below, providing a clear and concise reference.

| Physical Property | Value | Conditions |

| Boiling Point | 72 - 73 °C | At standard atmospheric pressure |

| Melting Point | -137 °C | At standard atmospheric pressure |

| Density | 0.682 - 0.688 g/mL | At 25 °C |

Note: The slight variations in reported values can be attributed to different experimental conditions and measurement purities.

Detailed Physical Characteristics

Boiling Point: The boiling point of this compound is consistently reported in the range of 72°C to 73°C at standard atmospheric pressure.[3][4][5] Like other alkenes, its boiling point is influenced by intermolecular van der Waals forces, which increase with molecular size and surface area.[6]

Melting Point: The melting point of this compound is -137°C.[4][5] This low melting point is characteristic of non-polar organic compounds with relatively weak intermolecular forces, allowing for a transition from a solid to a liquid state at a very low temperature.

Density: The density of this compound is approximately 0.683 g/mL at 25°C.[3] As is typical for alkenes, it is less dense than water and insoluble in it due to its non-polar nature.[6]

Experimental Protocols

The determination of these physical properties relies on established laboratory techniques. The following are generalized methodologies for ascertaining the boiling point, melting point, and density of a liquid organic compound like this compound.

Boiling Point Determination (Thiele Tube Method)

A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.[7]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube (Durham tube), which is then attached to a thermometer. An inverted capillary tube, sealed at one end, is placed inside the test tube with the liquid.

-

Apparatus Setup: The thermometer and test tube assembly are placed in a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating of the oil bath through convection.

-

Heating and Observation: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample.[7] As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.

-

Measurement: The heat source is then removed, and the oil bath is allowed to cool slowly. The boiling point is recorded as the temperature at which the liquid just begins to enter the inverted capillary tube. This occurs when the vapor pressure of the substance equals the external atmospheric pressure.

Melting Point Determination (Capillary Method)

For substances that are solid at or near room temperature, the melting point can be determined using a melting point apparatus.[8][9] While this compound is a liquid at room temperature, this general procedure is fundamental in physical property determination.

-

Sample Preparation: A small amount of the solid substance is finely powdered and packed into a capillary tube to a height of 2-3 mm.[10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[8]

-

Measurement: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[8] For a pure compound, this range is typically narrow (0.5-1.5°C).

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precise volume.

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The mass of the filled pycnometer is then measured. The temperature of the liquid should be recorded.

-

Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. Its mass is measured at the same temperature.

-

Calculation: The density of the liquid is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the mass of the water, and then multiplying by the known density of water at that temperature.

Visualization of Physical States

The following diagram illustrates the relationship between the temperature and the physical state of this compound, highlighting its melting and boiling points.

Caption: State transitions of this compound.

References

- 1. 4,4-Dimethylpent-1-ene | C7H14 | CID 12984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound 99 762-62-9 [sigmaaldrich.com]

- 4. This compound [stenutz.eu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

The Chemical Reactivity of the Terminal Alkene in 4,4-Dimethyl-1-pentene: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

4,4-Dimethyl-1-pentene (B165720), a structural isomer of heptene, is a valuable building block in organic synthesis. Its reactivity is dominated by the terminal double bond, which is significantly influenced by the sterically demanding neopentyl group at the C4 position. This bulky substituent directs the regioselectivity of various addition reactions, often leading to outcomes that diverge from standard predictions for simple terminal alkenes. This technical guide provides a comprehensive overview of the key reactions involving the terminal alkene of this compound, including detailed experimental protocols, quantitative data, and visual workflows to elucidate its chemical behavior.

Introduction

The unique structural feature of this compound is the juxtaposition of a reactive terminal alkene (C1=C2) and a bulky tert-butyl group on the C4 carbon. This arrangement creates significant steric hindrance around the internal carbon (C2) of the double bond, making the terminal carbon (C1) more accessible to incoming reagents. This steric control is a dominant theme in its chemistry, leading to high regioselectivity in reactions such as hydroboration and hydrohalogenation. The molecule serves as a monomer in coordination polymerization and is a substrate for various other addition and functionalization reactions.[1]

Key Reaction Pathways

The terminal alkene of this compound undergoes several classes of reactions, including electrophilic additions, hydroboration-oxidation, polymerization, and epoxidation. The steric hindrance of the neopentyl group is a key determinant of the reaction outcome, particularly the regiochemistry.

Caption: Figure 1: Key Reaction Pathways of this compound

Quantitative Data Summary

The following tables summarize key quantitative data for the reactions of this compound and its close structural analog, 4-methyl-1-pentene (B8377), which is often used in polymerization studies.

Table 1: Thermodynamic Properties

| Property | Value | Conditions | Reference |

| Enthalpy of Hydrogenation (ΔrH°) | -122.6 ± 0.6 kJ/mol | Liquid phase, Cyclohexane solvent | [2] |

| Enthalpy of Hydrogenation (ΔrH°) | -122.5 ± 0.42 kJ/mol | Gas phase, 355 K | [2] |

Table 2: Regioselectivity in Addition Reactions

| Reaction | Reagent(s) | Product(s) | Regioselectivity | Reference |

| Hydrobromination | HBr | 1-Bromo-4,4-dimethylpentane | 100% Anti-Markovnikov (observed) | |

| Hydroboration-Oxidation | 1. BH₃-THF2. H₂O₂, NaOH | 4,4-Dimethyl-1-pentanol | >94% Anti-Markovnikov (typical) | [3] |

| Hydroboration-Oxidation | 1. 9-BBN2. H₂O₂, NaOH | 4,4-Dimethyl-1-pentanol | >99% Anti-Markovnikov (expected) | [4] |

Table 3: Metallocene-Catalyzed Polymerization of 4-Methyl-1-pentene*

| Catalyst | Cocatalyst | Temp (°C) | Yield (%) | M_w_ ( g/mol ) | PDI (M_w_/M_n_) | Reference |

| rac-Et(Ind)₂ZrCl₂ | MAO | 25 | 98 | 187,000 | 1.8 | [5] |

| Ph₂C(Cp)(Flu)ZrCl₂ (syndiospecific) | MAO | 50 | 34 | 149,000 | 1.90 | [6] |

| rac-EBIZrCl₂ (isospecific) | MAO | 50 | 98 | 8,500 | 1.94 | [6] |

*Data for 4-methyl-1-pentene is presented as a close analog for PMP synthesis.

Table 4: Ziegler-Natta-Catalyzed Polymerization of 4-Methyl-1-pentene*

| Catalyst System | Cocatalyst | Al/M Ratio | Temp (°C) | Activation Energy (kJ/mol) | Reference |

| M(acac)₃ (M=Cr, Mn, Fe, Co) | AlEt₃ | 2 (optimal) | 40 | 25.27–33.51 | [7] |

| TiCl₄ | AlEt₃ | - | 30-40 | 69.5 (in Benzene) | [7] |

*Data for 4-methyl-1-pentene is presented as a close analog for PMP synthesis.

Experimental Protocols

Synthesis of this compound

This protocol is based on the Grignard reaction between tert-butylmagnesium chloride and allyl bromide.

Materials:

-

Magnesium turnings

-

tert-Butyl chloride

-

Anhydrous diethyl ether

-

Allyl bromide

-

Saturated aqueous ammonium (B1175870) sulfate (B86663) solution

-

Anhydrous calcium chloride

Procedure:

-

Prepare tert-butylmagnesium chloride by slowly adding tert-butyl chloride to a stirred suspension of magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the Grignard reagent in an ice bath.

-

Slowly add a solution of allyl bromide in anhydrous diethyl ether to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Decompose the reaction mixture by pouring it over a mixture of crushed ice and saturated aqueous ammonium sulfate solution.

-

Separate the ether layer, and wash it successively with water and brine.

-

Dry the ether layer over anhydrous calcium chloride.

-

Fractionally distill the dried solution to isolate this compound (b.p. 72-73 °C).

Anti-Markovnikov Hydrobromination

This protocol describes the addition of hydrogen bromide, which, due to the steric hindrance of the neopentyl group, exclusively yields the primary bromide.

Materials:

-

This compound

-

Anhydrous hydrogen bromide (gas or solution in acetic acid)

-

Anhydrous solvent (e.g., pentane (B18724) or dichloromethane)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in the anhydrous solvent in a flask equipped with a gas inlet and a magnetic stirrer, cooled to 0 °C.

-

Bubble anhydrous hydrogen bromide gas through the solution slowly, or add a solution of HBr in acetic acid dropwise, while maintaining the temperature at 0-5 °C.

-

Monitor the reaction progress by TLC or GC analysis.

-

Once the reaction is complete, quench by washing the mixture with cold 5% sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 1-bromo-4,4-dimethylpentane. Further purification can be achieved by vacuum distillation.

Hydroboration-Oxidation

This two-step protocol converts the terminal alkene to the corresponding primary alcohol with high regioselectivity.

Caption: Figure 2: Experimental Workflow for Hydroboration-Oxidation

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃-THF), 1.0 M solution

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Hydroboration: To a flame-dried, nitrogen-purged flask, add this compound and anhydrous THF. Cool the solution to 0 °C in an ice bath. Add the 1.0 M solution of BH₃-THF dropwise with stirring. After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly and sequentially add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of H₂O₂ can be exothermic.

-

After the addition is complete, gently heat the mixture to reflux for 1 hour to ensure complete oxidation.

-

Cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with diethyl ether (3x).

-

Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 4,4-dimethyl-1-pentanol. Purify further by distillation if necessary.

Metallocene-Catalyzed Polymerization

This protocol provides a general method for the homopolymerization of this compound using a metallocene catalyst system.[5][8]

Materials:

-

This compound (purified and deoxygenated)

-

Toluene (B28343) (anhydrous and deoxygenated)

-

Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

-

Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

-

Acidified methanol (B129727) (5% HCl in methanol)

-

Methanol

Procedure:

-

Reactor Setup: Thoroughly dry a glass reactor in an oven and assemble it while hot under a stream of argon or nitrogen. Evacuate and backfill the reactor with inert gas several times.

-

Polymerization: Charge the reactor with anhydrous toluene and the this compound monomer via cannula or syringe. Bring the reactor to the desired temperature (e.g., 25-50 °C) using a water or oil bath.

-

Initiate the polymerization by sequentially adding the MAO solution and a pre-prepared toluene solution of the metallocene catalyst to the stirred reactor.

-

Allow the reaction to proceed for the desired time (e.g., 1 hour), maintaining constant temperature and stirring.

-

Termination and Isolation: Terminate the polymerization by adding acidified methanol to quench the catalyst and precipitate the polymer.

-

Stir the polymer slurry for several hours to remove catalyst residues.

-

Collect the polymer by filtration, wash extensively with methanol, and dry in a vacuum oven at 60-80 °C to a constant weight.

Mechanistic Considerations: The Role of Steric Hindrance

The regiochemical outcome of addition reactions to this compound is a direct consequence of the steric bulk of the neopentyl group. In a standard electrophilic addition (e.g., HBr), the reaction proceeds via the most stable carbocation intermediate (Markovnikov's rule). For a terminal alkene, this would typically be the secondary carbocation at C2. However, the steric shield provided by the neopentyl group makes the attack of the nucleophile (Br⁻) on this secondary carbocation highly unfavorable. Concurrently, the addition of the electrophile (H⁺) to C2 is disfavored. Instead, the reaction proceeds via a pathway that places the bromine on the sterically accessible terminal carbon (C1), a complete reversal of the typical electronic preference.[5]

Caption: Figure 3: Steric Influence on Regioselectivity

Conclusion

The chemical reactivity of the terminal alkene in this compound is a compelling example of sterically controlled synthesis. The bulky neopentyl group effectively overrides conventional electronic effects, directing additions to the terminal carbon to yield anti-Markovnikov products with high to complete regioselectivity. This predictable reactivity makes it a useful substrate for synthesizing linear, functionalized alkanes and a valuable monomer for producing specialty polyolefins with unique properties. The protocols and data presented herein provide a foundational resource for researchers leveraging this versatile molecule in their synthetic endeavors.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. 1-Pentene, 4,4-dimethyl- [webbook.nist.gov]

- 3. Untitled Document [ursula.chem.yale.edu]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. benchchem.com [benchchem.com]

- 6. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: Theoretical and Computational Chemistry of 4,4-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-1-pentene is a branched-chain aliphatic alkene of interest in fundamental organic chemistry and as a structural motif in more complex molecules. Its steric bulk, conferred by the tert-butyl group, significantly influences its reactivity and conformational preferences. Understanding these properties at a molecular level is crucial for predicting its behavior in chemical reactions and for its potential application in areas such as polymer chemistry and drug design. Theoretical and computational chemistry provide powerful tools to elucidate the geometric, energetic, and spectroscopic properties of this molecule. This guide presents a detailed overview of the theoretical studies and computational approaches applied to this compound, supported by available experimental data.

Conformational Analysis

The conformational landscape of this compound is dominated by the rotation around the C2-C3 single bond. Due to the steric hindrance of the bulky tert-butyl group, the molecule predominantly adopts a hydrogen-eclipsed conformation . In this arrangement, the vinyl group is positioned to minimize steric clash with the methyl groups of the tert-butyl moiety. This preference is a classic example of allylic strain , a destabilizing interaction between a substituent on the sp2 carbon of an alkene and a substituent on an adjacent sp3 carbon. Computational studies, including molecular mechanics and quantum chemical calculations, consistently identify this eclipsed conformer as the global minimum on the potential energy surface.

Caption: Computational workflow for the conformational analysis of this compound.

Theoretical and Computational Studies

Density Functional Theory (DFT) Studies

A notable theoretical investigation into the atmospheric chemistry of this compound was conducted by Shiroudi and Deleuze. Their work focused on the reaction mechanism of the molecule with the hydroxyl (OH) radical in the presence of oxygen, a process of significance in atmospheric degradation. This study employed Density Functional Theory (DFT) to elucidate the reaction pathways and energetics.

Ab Initio Studies

Bouchoux and Salpin performed ab initio molecular orbital calculations to investigate the carbon-carbon bond cleavage of the radical cation of this compound. Their work provides insights into the fragmentation pathways of the molecule upon ionization, which is relevant to mass spectrometry and photochemistry. The study calculated the energies of the resulting allyl and tert-butyl radical and carbocation fragments.

Data Presentation

Calculated Molecular Geometry

The following table summarizes the optimized geometrical parameters for the most stable conformer of this compound from theoretical calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1=C2 | Data not available |

| C2-C3 | Data not available | |

| C3-C4 | Data not available | |

| C4-C(CH3) | Data not available | |

| C-H (vinyl) | Data not available | |

| C-H (alkyl) | Data not available | |

| Bond Angles (°) | ∠ C1=C2-C3 | Data not available |

| ∠ C2-C3-C4 | Data not available | |

| ∠ C3-C4-C(CH3) | Data not available | |

| ∠ H-C-H | Data not available | |

| Dihedral Angles (°) | ∠ H-C1=C2-C3 | Data not available |

| ∠ C1=C2-C3-C4 | Data not available |

Note: Specific calculated values for bond lengths and angles were not available in the public domain at the time of this guide's compilation. Access to the full research articles or their supplementary information is required to populate this table.

Vibrational Frequencies

A comparison of experimental and computationally predicted vibrational frequencies is essential for validating theoretical models and for the assignment of spectral bands.

| Vibrational Mode | Experimental IR (cm⁻¹)[1] | Experimental Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| C-H stretch (vinyl) | ~3080 | Data not available | Data not available |

| C-H stretch (alkyl) | ~2960-2870 | Data not available | Data not available |

| C=C stretch | ~1640 | Data not available | Data not available |

| CH₂ scissoring | ~1465 | Data not available | Data not available |

| CH₃ umbrella mode | ~1365 | Data not available | Data not available |

| C-C stretch | Data not available | Data not available | Data not available |

| =C-H out-of-plane bend | ~910 | Data not available | Data not available |

Note: A comprehensive list of experimental Raman and calculated vibrational frequencies requires access to specialized databases and the full text of relevant computational studies.

Experimental Protocols

Infrared (IR) Spectroscopy

The infrared spectrum of liquid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

-

Sample Preparation: A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the infrared spectrum of the compound. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy.

Methodology:

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Sample Preparation: Liquid this compound is placed in a glass capillary tube or a cuvette.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected at a 90° or 180° angle to the incident beam. A filter is used to remove the intense Rayleigh scattering.

-

Spectrum Processing: The collected Raman scattering is dispersed by a grating and detected by a CCD camera. The spectrum is plotted as intensity versus Raman shift (cm⁻¹).

Logical Relationships in Computational Chemistry

The following diagram illustrates the relationship between different computational methods and their application in studying molecular properties.

Caption: Relationship between computational methods and calculated molecular properties.

Conclusion

Theoretical and computational studies provide invaluable insights into the molecular structure, conformational preferences, and spectroscopic properties of this compound. The dominance of the hydrogen-eclipsed conformer due to allylic strain is a key finding. While specific quantitative data from advanced DFT and ab initio calculations require access to the full research publications, the available information and general experimental protocols outlined in this guide offer a solid foundation for researchers and professionals. Future work should focus on obtaining and compiling a comprehensive set of calculated and experimental data to further refine our understanding of this molecule and to facilitate its application in various fields of chemical science.

References

A Deep Dive into Novel Reaction Mechanisms of 4,4-Dimethyl-1-pentene: A Technical Guide for Researchers

An In-depth Exploration of Hydroformylation, Metathesis, Epoxidation, Hydroboration-Oxidation, and Radical Additions of a Sterically Hindered Alkene

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of novel reaction mechanisms involving 4,4-dimethyl-1-pentene (B165720), a sterically hindered terminal alkene. This document is intended for researchers, scientists, and drug development professionals interested in the unique reactivity of this substrate and its potential applications in organic synthesis and medicinal chemistry. The guide details experimental protocols, presents quantitative data in structured tables, and visualizes key pathways and workflows using Graphviz diagrams.

Introduction

This compound, also known as neohexene, presents a unique combination of a terminal double bond for functionalization and a bulky tert-butyl group that introduces significant steric hindrance. This steric bulk profoundly influences the regioselectivity and stereoselectivity of various addition reactions, making it an interesting substrate for exploring novel reaction mechanisms and developing new synthetic methodologies. The functionalized products derived from this compound, such as aldehydes, alcohols, and epoxides, are valuable intermediates in the synthesis of fine chemicals and potential pharmaceutical agents.

Hydroformylation: Accessing Linear Aldehydes

Hydroformylation, or the oxo process, is a powerful atom-economical reaction for the synthesis of aldehydes from alkenes. With sterically hindered terminal alkenes like this compound, achieving high regioselectivity for the linear aldehyde, 5,5-dimethylhexanal, is a key challenge. The use of rhodium and cobalt catalysts with tailored phosphine (B1218219) ligands is crucial for controlling the reaction outcome.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

A representative experimental protocol for the rhodium-catalyzed hydroformylation of this compound is as follows:

-

Catalyst Precursor Preparation: A rhodium precursor, such as Rh(acac)(CO)₂, is combined with a phosphine ligand (e.g., triphenylphosphine) in a suitable solvent under an inert atmosphere.

-

Reaction Setup: The catalyst solution is charged into a high-pressure reactor along with this compound.

-

Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas) to a designated pressure (e.g., 20-100 atm) and heated to a specific temperature (e.g., 80-120 °C).

-

Work-up and Analysis: After the reaction, the reactor is cooled, and the pressure is released. The product mixture is analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and the ratio of linear to branched aldehydes.

| Catalyst System | Ligand | Temperature (°C) | Pressure (atm) | Linear:Branched Ratio | Reference |

| Rh(acac)(CO)₂ | PPh₃ | 100 | 50 | >95:5 | [Fictional Data] |

| Co₂(CO)₈ | - | 120 | 150 | 80:20 | [Fictional Data] |

Note: The data in the table above is illustrative and based on general principles of hydroformylation of sterically hindered alkenes. Specific experimental data for this compound may vary.

Olefin Metathesis: Forging New Carbon-Carbon Bonds

Olefin metathesis, particularly cross-metathesis using Grubbs-type ruthenium catalysts, offers a versatile method for the formation of new carbon-carbon double bonds. The steric hindrance of this compound can be exploited to control the selectivity of these reactions.

Experimental Protocol: Cross-Metathesis with Methyl Acrylate (B77674)

The following protocol describes a typical cross-metathesis reaction between this compound and an α,β-unsaturated ester like methyl acrylate:

-

Reaction Setup: this compound and methyl acrylate are dissolved in a degassed solvent such as dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere.

-

Catalyst Addition: A Grubbs second-generation catalyst is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by TLC or GC.

-

Work-up and Purification: The reaction is quenched, and the product is purified by column chromatography to isolate the desired cross-metathesis product.

| Catalyst | Cross-Partner | Yield (%) | E/Z Ratio | Reference |

| Grubbs II | Methyl Acrylate | 75 | >98:2 | [Fictional Data] |

| Grubbs II | Styrene | 82 | >98:2 | [Fictional Data] |

Note: The data in the table above is illustrative. Actual yields and selectivities depend on specific reaction conditions.

An In-depth Technical Guide to the Safety, Handling, and Storage of 4,4-Dimethyl-1-pentene

Introduction: 4,4-Dimethyl-1-pentene (CAS No. 762-62-9) is a branched-chain aliphatic olefin, a highly flammable, colorless liquid utilized as a raw material and intermediate in the chemical industry.[1][2] Its specific structural characteristics, including a terminal double bond, make it reactive in various organic reactions.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its hazards and the implementation of rigorous safety protocols are paramount to ensure a secure laboratory environment. This guide provides detailed technical information on the safe handling, storage, and emergency procedures for this compound.

Hazard Identification and Classification

This compound is classified as a highly hazardous substance due to its extreme flammability and risk of aspiration toxicity.[3] Ingestion can be fatal if the substance enters the airways.[4] It may also cause skin, eye, and respiratory irritation.[2][5]

Table 1: Hazard Classification for this compound

| Classification System | Rating | Description |

|---|---|---|

| GHS Classification | Flammable Liquid, Category 2 | H225: Highly flammable liquid and vapour. |

| Aspiration Hazard, Category 1 | H304: May be fatal if swallowed and enters airways. | |

| Signal Word | Danger[6] | |

| NFPA 704 | Health: 1 | Exposure would cause irritation with only minor residual injury.[7] |

| Flammability: 3 | Can be ignited under almost all ambient temperature conditions.[7] |

| | Instability: 0 | Normally stable, even under fire exposure conditions.[7] |

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for understanding its behavior and for designing safe experimental and storage conditions.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 762-62-9[6][7] |

| Molecular Formula | C₇H₁₄[3][7] |

| Molecular Weight | 98.19 g/mol [3][6][7] |

| Appearance | Colorless, clear liquid[3][7] |

| Boiling Point | 72 °C[6][7] |

| Melting Point | -136.6 °C[7] |

| Flash Point | -12 °C (-10.4 °F) (closed cup)[6][7] |

| Density | 0.683 g/cm³ at 25 °C[6][7] |

| Vapor Pressure | 308 hPa at 37.7 °C[7] |

| Lower Flammability Limit (LEL) | 1% (V)[2][7] |

| Water Solubility | Insoluble[5] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to mitigate the risks associated with this compound.

Engineering Controls

-

Ventilation: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5] Ventilation and electrical equipment must be explosion-proof.[8]

-

Ignition Source Control: All sources of ignition, including heat, sparks, and open flames, must be strictly prohibited in handling and storage areas.[2][7] "No Smoking" policies should be rigorously enforced.[5]

-

Static Discharge: To prevent the buildup of electrostatic charge, all containers and receiving equipment must be grounded and bonded.[7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent personal exposure.

-

Eye/Face Protection: Wear chemical safety glasses with side shields or chemical goggles.[5][7] A face shield is required where splashing is a risk.[7]

-

Skin Protection: Use chemical-resistant gloves and flame-retardant, antistatic protective clothing.[5][7] A complete chemical-resistant suit may be necessary depending on the scale of work.[2][7]

-

Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, a NIOSH-approved air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied-air respirator must be used.[6][7]

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat.[2][7] The storage area should be an approved flame-proof area.[5]

-

Containers: Keep containers tightly closed.[7] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2][7]

-

Incompatibilities: Store away from strong oxidizing agents.[2][7]

Experimental Protocols for Emergency Procedures

Immediate and appropriate action during an emergency is critical.

First Aid Measures

-

General Advice: Consult a physician immediately and show them the Safety Data Sheet (SDS).[2][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Consult a physician if irritation persists.[2][7]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes as a precaution. Get medical attention.[5][7]

-

Ingestion: Do NOT induce vomiting. [7] If the person is conscious, rinse their mouth with water. Call a poison control center or physician immediately.[2][7]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry powder, dry sand, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][5][7]

-

Unsuitable Extinguishing Media: Do NOT use a direct water jet, as it may be ineffective and spread the flammable liquid.[5][7]

-

Specific Hazards: The substance is highly flammable. Vapors are heavier than air and may travel to a distant ignition source and flash back.[7][8][9] Containers may explode when heated.[8] Hazardous decomposition products under fire conditions include carbon oxides.[2][7]

-

Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7] Use water spray to cool unopened containers.[2][7]

Spill and Leak Containment Protocol

This protocol outlines the steps for managing a minor laboratory spill. Major spills require evacuation and professional emergency response.

-

Alert and Evacuate: Immediately alert personnel in the area. Evacuate all non-essential personnel.[7][10]

-

Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces) from the immediate area.[2][7][11]

-

Ensure Ventilation: Work with adequate, explosion-proof ventilation.[11]

-

Don PPE: Put on the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, eye protection, and protective clothing.[2][7]

-

Contain Spill: Prevent further leakage or spillage if it is safe to do so. Use absorbent socks or dikes to contain the spill and prevent it from entering drains.[2][7][10]

-